N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide
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Overview
Description
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide is a complex organic compound that features a triazole and tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic substitution reaction where a fluorophenyl halide reacts with a nucleophile.
Formation of the Tetrazole Ring: This is usually done via a [3+2] cycloaddition reaction between an azide and a nitrile.
Coupling of the Triazole and Tetrazole Units: This final step involves the formation of an amide bond, typically using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for purification processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and tetrazole rings.
Reduction: Reduction reactions can target the amide bond or the aromatic rings.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole and tetrazole rings in various chemical environments.
Biology
Biologically, N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide is investigated for its potential as an antimicrobial or antifungal agent due to the bioactivity of triazole and tetrazole derivatives.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and tetrazole rings can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Losartan: A tetrazole-containing drug used to treat high blood pressure.
Candesartan: Similar to losartan, used for hypertension and heart failure.
Uniqueness
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide is unique due to its combination of triazole and tetrazole rings, which may confer distinct biological activities and chemical reactivity compared to other compounds. This dual functionality can enhance its potential as a versatile agent in various applications.
Properties
Molecular Formula |
C20H19FN8O |
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Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-[5-[(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-(2-propan-2-yltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C20H19FN8O/c1-12(2)29-27-18(25-28-29)14-5-7-15(8-6-14)19(30)23-20-22-17(24-26-20)11-13-3-9-16(21)10-4-13/h3-10,12H,11H2,1-2H3,(H2,22,23,24,26,30) |
InChI Key |
GRTHNDSQSSZPGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C2=CC=C(C=C2)C(=O)NC3=NNC(=N3)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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